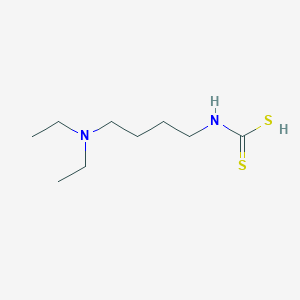
4-(diethylamino)butylcarbamodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylamino)butylcarbamodithioic acid is a chemical compound with the molecular formula C9H20N2S2. This compound contains a total of 33 atoms, including 20 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 2 sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)butylcarbamodithioic acid typically involves the reaction of diethylamine with 4-chlorobutyronitrile to form N-(4-(diethylamino)butyl)amine. This intermediate is then reacted with carbon disulfide to yield the desired compound. The reaction conditions often include the use of an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(diethylamino)butylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(diethylamino)butylcarbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-(diethylamino)butylcarbamodithioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
4-(diethylamino)butylcarbamodithioic acid can be compared with other similar compounds such as:
Carbamic acid: A simpler structure with different reactivity and applications.
Dithiocarbamates: Compounds with similar sulfur-containing functional groups but different biological activities.
Urea derivatives: Compounds with similar nitrogen-containing functional groups but different chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
特性
CAS番号 |
18997-70-1 |
|---|---|
分子式 |
C9H20N2S2 |
分子量 |
220.4 g/mol |
IUPAC名 |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
InChIキー |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCNC(=S)S |
異性体SMILES |
CCN(CC)CCCCN=C(S)S |
正規SMILES |
CCN(CC)CCCCNC(=S)S |
Key on ui other cas no. |
18997-70-1 |
同義語 |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















